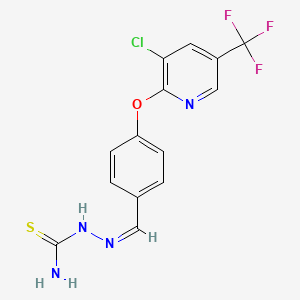
4-(3-Chloro-5-(trifluoromethyl)(2-pyridyloxy))benzaldehyde semicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chloro-5-(trifluoromethyl)(2-pyridyloxy))benzaldehyde semicarbazone is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a chloro, trifluoromethyl, and pyridyloxy group attached to a benzaldehyde semicarbazone framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-5-(trifluoromethyl)(2-pyridyloxy))benzaldehyde semicarbazone typically involves multiple steps. One common method starts with the preparation of 4-(3-Chloro-5-(trifluoromethyl)(2-pyridyloxy))benzaldehyde, which is then reacted with semicarbazide under controlled conditions to form the semicarbazone derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Chloro-5-(trifluoromethyl)(2-pyridyloxy))benzaldehyde semicarbazone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
4-(3-Chloro-5-(trifluoromethyl)(2-pyridyloxy))benzaldehyde semicarbazone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(3-Chloro-5-(trifluoromethyl)(2-pyridyloxy))benzaldehyde semicarbazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A halogenated pyridine derivative used as a fluorinated building block.
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: Another similar compound with a different substitution pattern.
Uniqueness
4-(3-Chloro-5-(trifluoromethyl)(2-pyridyloxy))benzaldehyde semicarbazone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Propriétés
Formule moléculaire |
C14H10ClF3N4OS |
|---|---|
Poids moléculaire |
374.8 g/mol |
Nom IUPAC |
[(Z)-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C14H10ClF3N4OS/c15-11-5-9(14(16,17)18)7-20-12(11)23-10-3-1-8(2-4-10)6-21-22-13(19)24/h1-7H,(H3,19,22,24)/b21-6- |
Clé InChI |
KNKPKVLPPSVQLN-MPUCSWFWSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=N\NC(=S)N)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
SMILES canonique |
C1=CC(=CC=C1C=NNC(=S)N)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


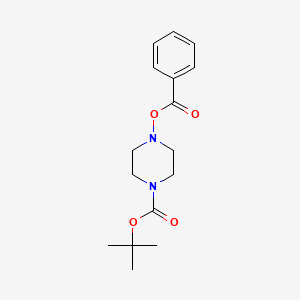

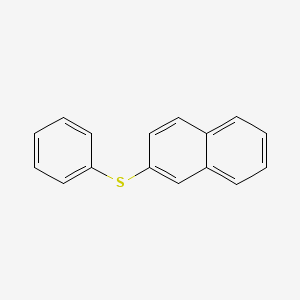

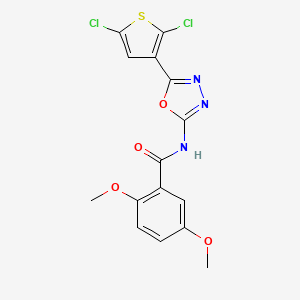
![Ethyl 2-[[2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-(4-fluorophenyl)propanoate;hydrochloride](/img/structure/B14125314.png)
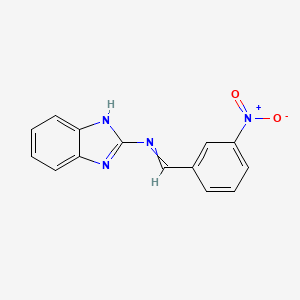

![Benzyl[2-(4-methoxyphenyl)-4-pentenyl]amine](/img/structure/B14125335.png)
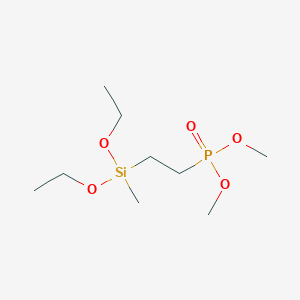
![[(1E)-1-Bromo-1-propen-1-yl]benzene](/img/structure/B14125349.png)
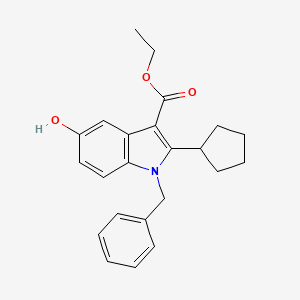

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B14125370.png)
